molecular formula C21H40O3 B089543 2-Methoxyethyl oleate CAS No. 111-10-4

2-Methoxyethyl oleate

Cat. No. B089543
CAS RN: 111-10-4
M. Wt: 340.5 g/mol
InChI Key: UFARNTYYPHYLGN-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl oleate is a chemical compound that belongs to the family of oleic acid esters. It is a clear, colorless liquid that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-Methoxyethyl oleate is not fully understood. However, it is believed that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.

Biochemical And Physiological Effects

Studies have shown that 2-Methoxyethyl oleate can affect various biochemical and physiological processes in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Methoxyethyl oleate in lab experiments is its ability to solubilize hydrophobic drugs. This makes it a useful carrier for drug delivery systems. However, one of the limitations of using this compound is its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving 2-Methoxyethyl oleate. One area of interest is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The most common method for synthesizing 2-Methoxyethyl oleate is by esterification of oleic acid with methoxyethanol in the presence of a catalyst. This reaction can be carried out under mild conditions and produces a high yield of the desired product.

Scientific Research Applications

2-Methoxyethyl oleate has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been used as a carrier for drug delivery systems due to its ability to solubilize hydrophobic drugs.

properties

CAS RN

111-10-4

Product Name

2-Methoxyethyl oleate

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

2-methoxyethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10-

InChI Key

UFARNTYYPHYLGN-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC

Other CAS RN

111-10-4

Origin of Product

United States

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